![molecular formula C17H15NO2 B183047 2H-1-Benzopyran-2-one, 4-[(2-phenylethyl)amino]- CAS No. 111222-28-7](/img/structure/B183047.png)
2H-1-Benzopyran-2-one, 4-[(2-phenylethyl)amino]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-1-Benzopyran-2-one, 4-[(2-phenylethyl)amino]-, also known as coumarin-2-ethylphenethylamine or 2-CEPE, is a synthetic compound that belongs to the class of coumarin derivatives. Coumarins are a group of compounds that are widely found in plants and have been used for medicinal purposes for centuries. 2-CEPE has gained attention in recent years due to its potential as a research tool in the field of neuroscience.
Mecanismo De Acción
The mechanism of action of 2-CEPE is not fully understood, but it is believed to involve the inhibition of the serotonin transporter. By inhibiting the reuptake of serotonin, 2-CEPE may increase the levels of serotonin in the brain, which could have a range of physiological and behavioral effects.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 2-CEPE has a range of biochemical and physiological effects. It has been shown to increase the release of serotonin in the brain, which could have antidepressant and anxiolytic effects. It has also been shown to have analgesic effects, which could make it useful in the treatment of pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2-CEPE is that it is relatively easy to synthesize and purify, which makes it a useful research tool. However, one of the limitations of 2-CEPE is that it has not been extensively studied in vivo, so its effects in living organisms are not well understood.
Direcciones Futuras
There are several potential future directions for research on 2-CEPE. One area of interest is the potential use of 2-CEPE in the treatment of depression and anxiety. Another area of interest is the potential use of 2-CEPE as a research tool to study the role of the serotonin transporter in the brain. Additionally, further studies are needed to better understand the biochemical and physiological effects of 2-CEPE in vivo.
Métodos De Síntesis
2-CEPE can be synthesized by reacting 2-hydroxycoumarin with 2-phenylethylamine in the presence of a catalyst. The reaction results in the formation of 2-CEPE, which can be purified using standard laboratory techniques.
Aplicaciones Científicas De Investigación
2-CEPE has been studied for its potential use as a research tool in the field of neuroscience. It has been shown to have affinity for the serotonin transporter, which is a protein that plays a key role in regulating the levels of serotonin in the brain. Serotonin is a neurotransmitter that is involved in a wide range of physiological and behavioral processes, including mood, appetite, and sleep.
Propiedades
Número CAS |
111222-28-7 |
|---|---|
Nombre del producto |
2H-1-Benzopyran-2-one, 4-[(2-phenylethyl)amino]- |
Fórmula molecular |
C17H15NO2 |
Peso molecular |
265.31 g/mol |
Nombre IUPAC |
4-(2-phenylethylamino)chromen-2-one |
InChI |
InChI=1S/C17H15NO2/c19-17-12-15(14-8-4-5-9-16(14)20-17)18-11-10-13-6-2-1-3-7-13/h1-9,12,18H,10-11H2 |
Clave InChI |
BWZATJSVMMHRIQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCNC2=CC(=O)OC3=CC=CC=C32 |
SMILES canónico |
C1=CC=C(C=C1)CCNC2=CC(=O)OC3=CC=CC=C32 |
Solubilidad |
1.1 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



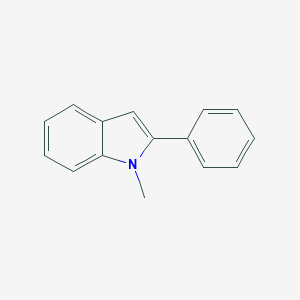
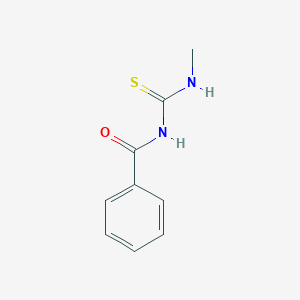
![(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B182967.png)
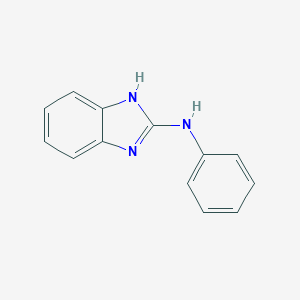
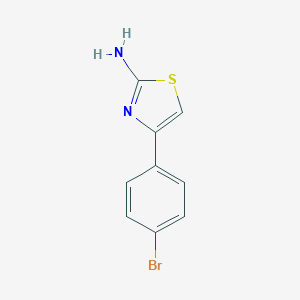
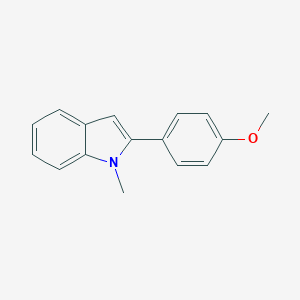
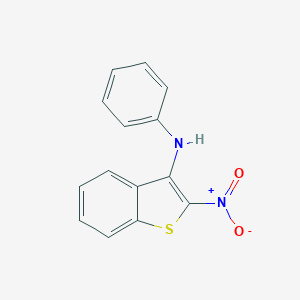
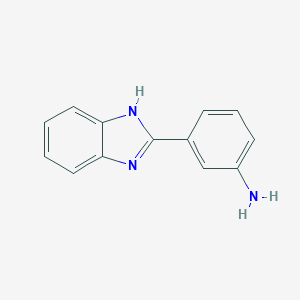
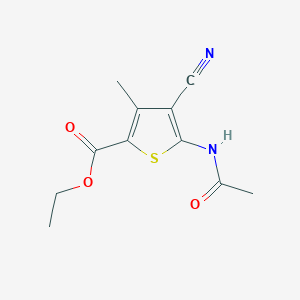
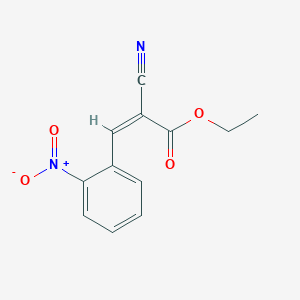
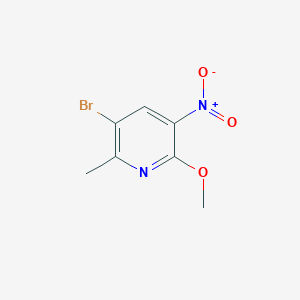
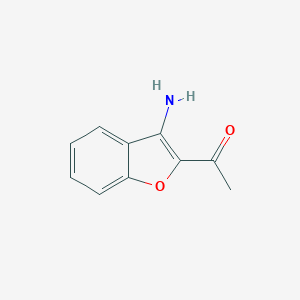
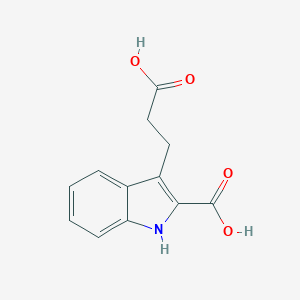
![4-(4-Chloro-phenyl)-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B182985.png)